9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol
Description
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol is a synthetic organic compound characterized by a linear aliphatic chain containing both a terminal alkene (en) and an alkyne (yn) group, along with a hydroxyl (-OH) group at position 5 and an oxan-2-yloxy (tetrahydrofuran-derived ether) substituent at position 7. While direct experimental data on its physical or biological properties are unavailable in the provided evidence, its structural features warrant comparison with compounds sharing ether linkages, hydroxyl groups, or unsaturated bonds .
Properties
CAS No. |
823792-16-1 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
9-(oxan-2-yloxy)non-1-en-6-yn-5-ol |
InChI |
InChI=1S/C14H22O3/c1-2-3-8-13(15)9-4-6-11-16-14-10-5-7-12-17-14/h2,13-15H,1,3,5-8,10-12H2 |
InChI Key |
LSVWLFDBLFXHFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C#CCCOC1CCCCO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Attachment of the Non-1-en-6-yn-5-ol Backbone: This step involves the coupling of the oxane ring with a non-1-en-6-yn-5-ol precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or alkanes.
Scientific Research Applications
9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(a) 9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol ()
- Structure : A purine derivative with an oxolan-2-yl (tetrahydrofuran) substituent linked via an ether bond. The oxolan ring includes a hydroxymethyl group.
- Comparison :
- Similarities : Both compounds feature an oxolan (tetrahydrofuran) ring attached via an ether oxygen.
- Differences : The purine core in ’s compound contrasts with the aliphatic enyne-alcohol backbone of the target compound. The purine derivative likely exhibits nucleoside-like biological activity, while the target’s unsaturated bonds (en-yn) may confer distinct reactivity, such as susceptibility to electrophilic additions or polymerization .
(b) Rutin ()
- Structure: A flavonoid glycoside containing a disaccharide moiety (oxan rings in glucopyranosyl and rhamnopyranosyl units) linked via a glycosidic bond.
- Comparison: Similarities: Both compounds incorporate oxan rings (tetrahydrofuran derivatives) in their substituents. Differences: Rutin’s glycosidic ether is an acetal, making it prone to acid hydrolysis, whereas the target compound’s simple ether linkage is more stable. Rutin’s antioxidant properties stem from its phenolic hydroxyl groups, while the target’s enyne and alcohol groups may prioritize chemical reactivity over bioactivity .
Reactivity and Solubility Trends
The target compound’s enyne system (C=C and C≡C bonds) and hydroxyl group suggest:
- Reactivity : The conjugated unsaturated bonds may undergo [2+2] cycloaddition or hydrogenation. The hydroxyl group could participate in esterification or oxidation.
- Solubility : Polar functional groups (ether, -OH) may enhance water solubility compared to purely aliphatic analogues, though the long hydrocarbon chain could reduce this effect.
In contrast:
Hypothetical Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Hypothesized Solubility | Potential Reactivity/Applications |
|---|---|---|---|---|---|
| 9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol | C₁₄H₂₂O₃ | Ether, enyne, alcohol | 238.33 | Moderate in polar solvents | Polymer precursors, synthetic intermediates |
| 9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol | C₁₀H₁₂N₄O₃ | Purine, hydroxymethyl-oxolan | 236.22 | High in water | Nucleoside analogue, antiviral research |
| Rutin | C₂₇H₃₀O₁₆ | Flavonoid, glycosidic ethers | 610.52 | High in water/ethanol | Antioxidant, dietary supplement |
Research Implications and Gaps
While structural comparisons highlight functional group influences, experimental data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Future studies should prioritize:
- Synthetic routes : Optimizing yields for the enyne-alcohol backbone.
- Reactivity profiling : Testing addition reactions at the unsaturated bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
